molecular formula C23H22N4O3 B2540935 2-(4-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946277-97-0

2-(4-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Katalognummer B2540935
CAS-Nummer: 946277-97-0
Molekulargewicht: 402.454
InChI-Schlüssel: UEQWISUGYIMDMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2-(4-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile" is a novel molecule that appears to be related to a class of compounds that have been synthesized for various pharmacological evaluations. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the methoxyphenyl group and piperazine ring are common features in the described molecules. These compounds are of interest due to their potential therapeutic applications, particularly in the central nervous system (CNS) as antidepressants, antianxiety, and anticonvulsant agents .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives begins with a Claisen-Schmidt condensation followed by cyclization and a Mannich reaction . Similarly, the synthesis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives involves the formation of oxadiazole rings and subsequent reactions to introduce the piperazine moiety . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to incorporate the oxazole and carbonitrile groups.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, crystal structure studies and Hirshfeld surface analysis have been employed to understand the intermolecular interactions and crystal packing of these molecules . These techniques would be essential in confirming the structure of "2-(4-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile" and providing insights into its three-dimensional conformation and reactive sites.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through their pharmacological evaluations. The presence of functional groups such as oxadiazole and piperazine rings in these molecules contributes to their biological activity . The oxazole and carbonitrile groups in the compound of interest would likely influence its reactivity and interaction with biological targets. Computational methods such as DFT calculations can predict reactive sites for electrophilic and nucleophilic attacks, which is crucial for understanding the compound's potential as a CNS agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class are influenced by their molecular structure. The presence of methoxy and piperazine groups can affect properties such as solubility, melting point, and stability . The oxazole ring and carbonitrile group in the compound of interest would also contribute to its physicochemical characteristics, potentially affecting its pharmacokinetic profile and ability to cross the blood-brain barrier, which is important for CNS activity.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Several studies have synthesized derivatives related to 2-(4-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile and evaluated their antimicrobial properties. For example, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. These compounds, synthesized from ester ethoxycarbonylhydrazones with primary amines, including methyl piperazine, showed good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Başoğlu et al. (2013) developed azole derivatives with antimicrobial properties by converting 1,2,4-triazole compounds into Mannich bases using secondary amines like piperazine. Some of these compounds displayed significant activity against tested microorganisms (Başoğlu et al., 2013).

Radioligand Development for PET Imaging

Gao et al. (2012) reported the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, including those with structural similarities to the compound of interest, for potential use as PET radioligands for imaging of 5-HT1AR. These derivatives were prepared from their phenol precursors and demonstrated high radiochemical yields and purity, indicating their potential in PET imaging applications (Gao et al., 2012).

Antituberculosis and Anticancer Properties

Foks et al. (2004) explored the tuberculostatic activity of phenylpiperazine derivatives, demonstrating the potential of such compounds in combating tuberculosis. The synthesized compounds were tested for their in vitro activity, showing minimum inhibiting concentrations within a specific range, thus highlighting their therapeutic potential against tuberculosis (Foks et al., 2004). Furthermore, Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, illustrating the anti-cancer properties and potential mechanisms through molecular docking studies. These findings suggest the relevance of such compounds in developing anti-cancer therapies (Karayel, 2021).

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-5-3-4-6-19(16)22(28)26-11-13-27(14-12-26)23-20(15-24)25-21(30-23)17-7-9-18(29-2)10-8-17/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQWISUGYIMDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.